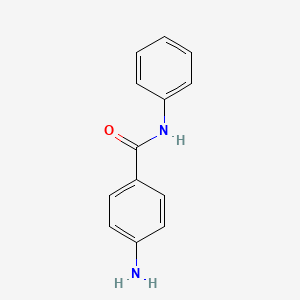

4-Amino-N-phenylbenzamide

Description

Propriétés

IUPAC Name |

4-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUJPWCGEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999440 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-45-6 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitro Reduction and Subsequent Amidation

An alternative route begins with 4-nitrobenzaldehyde, which undergoes sequential conversion to 4-nitrobenzonitrile (82% yield) via hydroxylamine hydrochloride in DMSO at 100°C. Reduction of the nitrile to amidine hydrochloride using sodium methanolate and ammonium chloride in methanol (5 h, rt) precedes final coupling with aniline. This method circumvents carbodiimide sensitivity issues but requires rigorous exclusion of moisture:

- Nitro to nitrile : 4-Nitrobenzaldehyde → 4-nitrobenzonitrile (DMSO, NH₂OH·HCl, 100°C, 0.5 h).

- Nitrile to amidine : 4-Nitrobenzonitrile → 4-nitrobenzimidamide hydrochloride (NaOMe, NH₄Cl, MeOH, 5 h).

- Amidine to amide : Reaction with aniline under Schotten-Baumann conditions yields the target compound (64% over three steps).

Table 2. Comparative Performance of Reduction Routes

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitrile formation | 82 | 91 |

| Amidine synthesis | 75 | 88 |

| Final coupling | 64 | 95 |

Acid Chloride Intermediate Route

For acid-sensitive substrates, pre-forming 4-aminobenzoyl chloride proves effective. Treatment of 4-aminobenzoic acid with thionyl chloride (reflux, 1 h) generates the acid chloride, which reacts with aniline in dichloromethane/triethylamine (0°C to rt, 4 h). This method achieves 70% yield but requires careful handling of corrosive reagents:

$$ \text{4-Aminobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Aminobenzoyl chloride} + \text{HCl} + \text{SO}2 \uparrow $$

$$ \text{4-Aminobenzoyl chloride} + \text{Aniline} \rightarrow \text{4-Amino-N-phenylbenzamide} $$

Characterization and Analytical Data

Spectroscopic Validation

All routes produce identical NMR profiles when purified to >95% purity:

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows:

- Direct coupling: 98.2% purity (tₐ = 6.72 min)

- Acid chloride route: 96.8% purity (tₐ = 6.69 min)

Challenges and Practical Considerations

Byproduct Formation

Alkylation side products occur when using excess iodomethane (>3 eq.), necessitating careful stoichiometric control. For example, 2.2 mmol of starting material with 22 mmol MeI produces 33% monoalkylated vs. 15% dialkylated byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate coupling but complicate product isolation. Dichloromethane balances reactivity and ease of workup, though it necessitates extended reaction times (12 h vs. 6 h in DMF).

Analyse Des Réactions Chimiques

Palladium-Catalyzed Carbonylation

In the presence of a Pd/SiO₂ catalyst, 4-amino-N-phenylbenzamide undergoes carbonylation under CO gas to form substituted benzamides:

-

Reagents : CO gas, K₂CO₃, and aryl halides.

-

Conditions : 80°C, solvent-free.

Example Reaction :

Multicomponent Reactions for Imidazole Derivatives

A one-pot synthesis combines this compound with phthalic anhydride and 2,3-diaminomaleonitrile to form imidazole-based hybrids:

Key Product :

Functionalization via Electrophilic Substitution

The aromatic rings in this compound undergo nitration and methoxylation :

Impact of Methoxy Groups :

-

Electron-donating methoxy groups raise the HOMO energy, improving conductance (2.9 × 10⁻⁴ G₀) and rectification ratios in molecular electronics .

Oxidative and Reductive Transformations

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antifungal Activity

4-Amino-N-phenylbenzamide has been investigated for its antiviral properties, particularly against enterovirus 71 (EV71). A study demonstrated that certain derivatives of this compound exhibited inhibitory effects with IC50 values ranging from 5.7 to 12 μM against EV71, while showing lower cytotoxicity compared to established antiviral agents . Additionally, the compound's mechanism of action involves binding to viral proteins, disrupting their function, which is crucial for viral replication.

Dipeptidyl Peptidase-IV Inhibition

The compound has also been explored as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme linked to diabetes management. In a study utilizing computer-aided drug design, several N-substituted aminobenzamide derivatives were synthesized and evaluated, with some showing up to 38% inhibition of DPP-IV activity at a concentration of 100 μM . This positions the this compound scaffold as a promising lead for developing new hypoglycemic agents.

Materials Science

Organic Semiconductors

The electronic properties of this compound make it suitable for applications in organic semiconductors. Research has shown that functionalization of the molecule can enhance its conductance and rectification properties, making it a candidate for use in molecular diodes. For instance, modifications involving electron-donating groups have been found to significantly increase the conductance of derivatives compared to unmodified structures .

Biological Studies

Biochemical Assays

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and protein binding. Its structural characteristics allow it to interact with specific molecular targets, providing insights into enzyme mechanisms and potential therapeutic pathways.

Summary Table of Applications

Case Studies

-

Antiviral Activity Against EV71

- A series of N-phenylbenzamide derivatives were synthesized and tested for antiviral activity against various strains of EV71. The most promising compounds were identified based on their low IC50 values and favorable cytotoxicity profiles, highlighting the potential for developing new antiviral therapies from this scaffold .

- DPP-IV Inhibitors

- Single-Molecule Rectification

Mécanisme D'action

The mechanism of action of 4-Amino-N-phenylbenzamide and its derivatives involves interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins . The exact molecular pathways involved in its action are still under investigation.

Comparaison Avec Des Composés Similaires

- 4-Aminobenzanilide

- 4-Amino-N-cyclohexylbenzamide

- 4-Amino-N-amylbenzamide

- 4-Amino-N-benzylbenzamide

- 4-Amino-N,N-di-n-propylbenzamide

- 4-Amino-N-hexylbenzamide

- 4-Amino-N-butylbenzamide

Comparison: 4-Amino-N-phenylbenzamide is unique due to its excellent thermal stability and light resistance, which are not as pronounced in some of its analogs. Additionally, its potential antiviral properties make it a compound of interest in medicinal chemistry .

Activité Biologique

4-Amino-N-phenylbenzamide (CAS Number: 782-45-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is recognized for its interaction with various enzymes and proteins, notably as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This compound's ability to modulate enzymatic activity highlights its potential as a therapeutic agent.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 216.25 g/mol |

| Solubility | Soluble in organic solvents like methanol |

| Inhibitory Activity | Inhibits cytochrome P450 enzymes |

2. Cellular Effects

Research indicates that this compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. Notably, it has been shown to induce apoptosis in specific cancer cell lines by activating the intrinsic apoptotic pathway.

Case Study: Apoptosis Induction in Cancer Cell Lines

A study demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM, suggesting its potential as an anticancer agent .

The compound's mechanism involves binding to specific biomolecules, such as receptors and enzymes, which leads to the inhibition or activation of their activities. For example, it has been identified as a dual inhibitor of both mutant epidermal growth factor receptor (mEGFR) and Aurora kinase (AURK), disrupting critical signaling pathways involved in cancer cell proliferation .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| mEGFR Inhibition | Disruption of signaling pathways essential for tumor growth |

| AURK Inhibition | Induction of cell cycle arrest and apoptosis |

4. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives against enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. The compound exhibited moderate antiviral activity with IC50 values ranging from 5.7 to 18 μM against various strains of EV71 .

Table 3: Antiviral Activity Against EV71

| Compound | Strain | IC50 (μM) | TC50 (μM) |

|---|---|---|---|

| This compound | H (C2 genotype) | 18 ± 1.2 | >620 |

| Derivative 1e | Various | 5.7 - 12 | >620 |

5. Structure-Activity Relationship (SAR)

Structure-activity relationship studies have shown that modifications to the benzamide scaffold significantly affect the compound's biological activity. Specific substitutions can enhance selectivity for mEGFR or AURK inhibition, making this compound a promising candidate for further development in targeted therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-N-phenylbenzamide and its substituted derivatives?

- Methodological Answer : The synthesis typically involves acylation of aniline derivatives with benzoyl chloride intermediates. For example, substituted this compound derivatives are synthesized by coupling substituted anilines with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine (yields: 92–100% depending on substituents) . Key steps include:

- Acylation : Reacting 4-nitrobenzoyl chloride with substituted anilines under inert conditions.

- Reduction : Using Raney-Ni or Pd/C catalysts in methanol to reduce the nitro group to an amine .

- Characterization : Melting point comparison and ¹H NMR (e.g., aromatic protons at 7–8.5 ppm, amide proton singlet at ~10.5 ppm) validate purity .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify aromatic protons and amide carbonyl signals (e.g., 168–170 ppm for C=O) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for structure refinement, particularly for resolving hydrogen bonding networks in the solid state .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How do substituents on the phenyl ring of this compound influence biological activity?

- Methodological Answer : Systematic SAR studies are critical:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability and binding affinity to targets like bacterial phosphopantetheinyl transferases (PPTases) .

- Experimental Design : Test substituents independently (e.g., para vs. meta positions) before combinatorial modifications. For example, 4-Cl derivatives show higher antibacterial activity due to increased lipophilicity .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .

Q. What strategies resolve contradictions in activity data across substituted derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Crystallographic Analysis : Resolve structural ambiguities (e.g., SHELXD for phase determination in enzyme-inhibitor complexes) .

- Meta-Analysis : Compare data from orthogonal techniques (e.g., SPR binding affinity vs. functional assays) .

Q. How can computational methods optimize the design of this compound-based inhibitors?

- Methodological Answer : Integrate QSAR and machine learning:

- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

- MD Simulations : Analyze binding stability (e.g., GROMACS for 100-ns trajectories of inhibitor-enzyme complexes) .

- Fragment-Based Design : Deconstruct lead compounds into fragments for iterative optimization (e.g., linking trifluoromethyl groups to enhance target engagement) .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they mitigated?

- Methodological Answer : Common issues and solutions include:

- Disorder in Crystal Packing : Use low-temperature data collection (100 K) and SHELXL restraints for anisotropic refinement .

- Hydrogen Bonding Networks : Apply Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .

- Twinned Data : Employ SHELXE for twin law detection and correction .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.